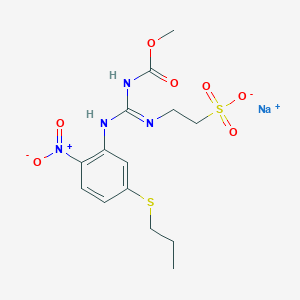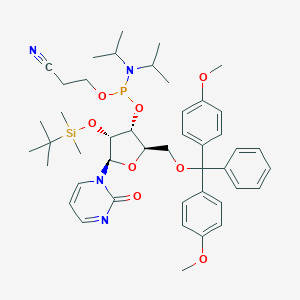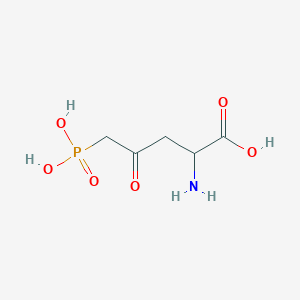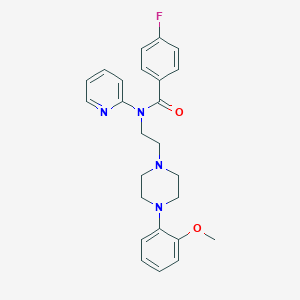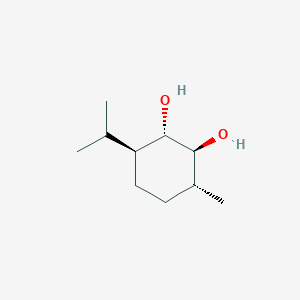
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that belongs to the class of cyclohexane derivatives. This compound is also known as menthol and is commonly used in various products, including cosmetics, pharmaceuticals, and food. The purpose of
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is not fully understood. However, it is believed to act on various receptors, including the TRPM8 receptor and the kappa-opioid receptor. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. It has also been found to possess analgesic properties, which help to reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol in lab experiments include its availability, low cost, and ease of use. Additionally, it has been extensively studied, and its properties and applications are well understood. However, its limitations include its volatility, which can make handling difficult, and its potential toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the study of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. One area of research could focus on the development of new synthetic methods for the production of menthol. Additionally, further research could be conducted to better understand the mechanism of action of menthol and its effects on various receptors and enzymes. Finally, research could be conducted to explore the potential of menthol in the treatment of various disorders, including cancer, neurological disorders, and respiratory disorders.
Conclusion
In conclusion, (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that has been extensively studied for its various properties and applications. It is commonly used in various products, including cosmetics, pharmaceuticals, and food. Its properties and applications are well understood, and it has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. There are several future directions for the study of menthol, including the development of new synthetic methods and further research into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can be achieved through the hydrogenation of thymol or by the isomerization of limonene oxide. The former method is more commonly used and involves the catalytic hydrogenation of thymol in the presence of a palladium catalyst and hydrogen gas. This process results in the conversion of thymol into menthol.
Aplicaciones Científicas De Investigación
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been extensively studied for its various properties and applications. It has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used in the treatment of various disorders, including respiratory, gastrointestinal, and neurological disorders.
Propiedades
Número CAS |
140924-67-0 |
|---|---|
Nombre del producto |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10+/m1/s1 |
Clave InChI |
WQFGPARDTSBVLU-KATARQTJSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H]([C@H]1O)O)C(C)C |
SMILES |
CC1CCC(C(C1O)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1O)O)C(C)C |
Sinónimos |
1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,(1S,2S,3R,6S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



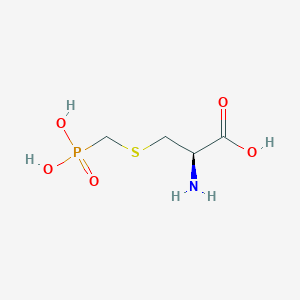
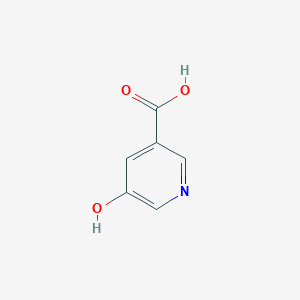
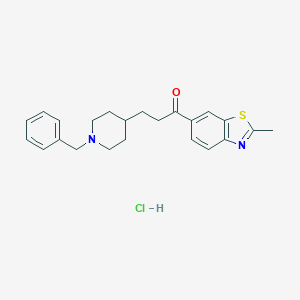
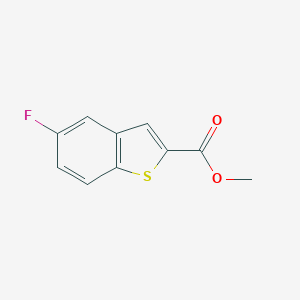
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
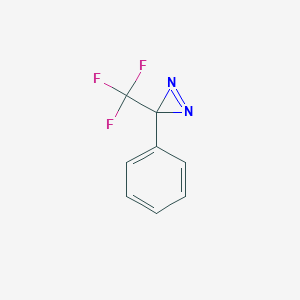
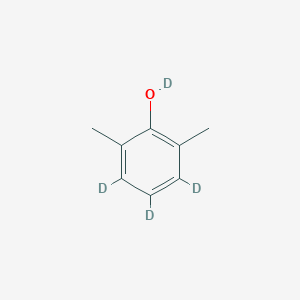
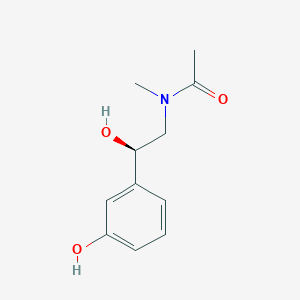
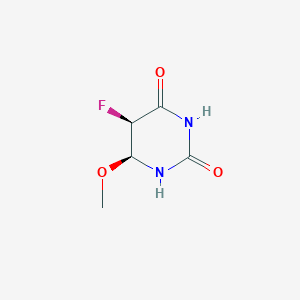
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
